1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone
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Overview
Description
1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone is a chemical compound with the molecular formula C8H6ClN3O. It belongs to the class of imidazo[1,2-b]pyridazines, which are known for their diverse pharmacological activities.
Preparation Methods
The synthesis of 1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloroimidazo[1,2-b]pyridazine with acetic anhydride, which results in the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone involves the inhibition of specific kinases, such as TAK1. By binding to the kinase’s active site, it prevents the phosphorylation and activation of downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . This compound’s ability to selectively target kinases makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
1-(Imidazo[1,2-b]pyridazin-3-yl)ethanone: Similar in structure but lacks the chloro substituent, which may affect its biological activity and selectivity.
3-Acetyl-6-chloroimidazo[1,2-b]pyridazine: Another derivative with a different substitution pattern, which can influence its reactivity and pharmacological properties.
The unique chloro substituent in this compound contributes to its distinct chemical and biological characteristics, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C8H6ClN3O |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
1-(7-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone |
InChI |
InChI=1S/C8H6ClN3O/c1-5(13)7-4-10-8-2-6(9)3-11-12(7)8/h2-4H,1H3 |
InChI Key |
UJMUHFNPBLTZQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2N1N=CC(=C2)Cl |
Origin of Product |
United States |
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